molecular formula C11H9Cl2NO B13879120 1-(3,4-Dichlorophenyl)-3-hydroxycyclobutanecarbonitrile

1-(3,4-Dichlorophenyl)-3-hydroxycyclobutanecarbonitrile

Cat. No.: B13879120
M. Wt: 242.10 g/mol
InChI Key: LZYHPAQLGVSRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-hydroxycyclobutanecarbonitrile is a chemical compound characterized by the presence of a cyclobutane ring substituted with a hydroxyl group and a nitrile group, along with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-hydroxycyclobutanecarbonitrile typically involves the reaction of 3,4-dichlorobenzonitrile with cyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the cyclobutane ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-hydroxycyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-hydroxycyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-hydroxycyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)-3-hydroxycyclobutanecarbonitrile is unique due to its cyclobutane ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-hydroxycyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9Cl2NO/c12-9-2-1-7(3-10(9)13)11(6-14)4-8(15)5-11/h1-3,8,15H,4-5H2

InChI Key

LZYHPAQLGVSRMT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C#N)C2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.